molecular formula C9H12O2S B13277100 2-(5-Methylthiophen-2-yl)butanoic acid

2-(5-Methylthiophen-2-yl)butanoic acid

Cat. No.: B13277100
M. Wt: 184.26 g/mol
InChI Key: ZCKYREBSTOYSTL-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . This compound features a thiophene ring substituted with a methyl group at the 5-position and a butanoic acid moiety at the 2-position. It is primarily used in research and development settings .

Preparation Methods

The synthesis of 2-(5-Methylthiophen-2-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-(5-Methylthiophen-2-yl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The thiophene ring can undergo substitution reactions, where the methyl group or other substituents can be replaced with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and carboxylic acid moiety can interact with various enzymes, receptors, or other biological molecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(5-Methylthiophen-2-yl)butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)butanoic acid

InChI

InChI=1S/C9H12O2S/c1-3-7(9(10)11)8-5-4-6(2)12-8/h4-5,7H,3H2,1-2H3,(H,10,11)

InChI Key

ZCKYREBSTOYSTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(S1)C)C(=O)O

Origin of Product

United States

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